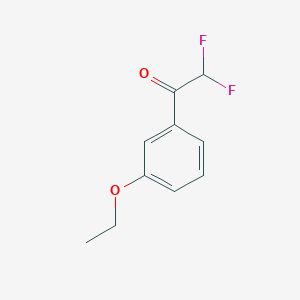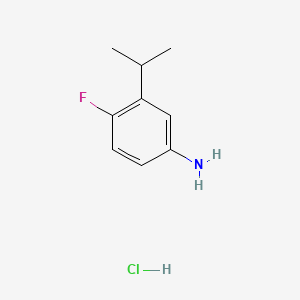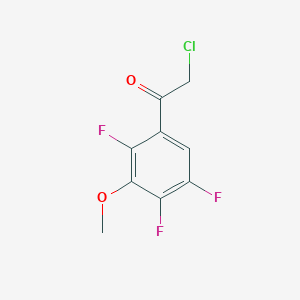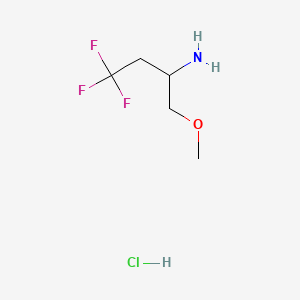
1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, along with two fluorine atoms bonded to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3-ethoxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of difluoroacetic acid to the aldehyde group, followed by dehydration to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated process control ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Applications De Recherche Scientifique
1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
- 1-(3-Methoxyphenyl)-2,2-difluoroethan-1-one
- 1-(3-Hydroxyphenyl)-2,2-difluoroethan-1-one
- 1-(3-Chlorophenyl)-2,2-difluoroethan-1-one
Uniqueness: 1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
1-(3-ethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-8-5-3-4-7(6-8)9(13)10(11)12/h3-6,10H,2H2,1H3 |
Clé InChI |
VPBPNUUWPMCMGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13500430.png)

![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)


![1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13500475.png)

![2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13500483.png)



![7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1'-cyclopropan]-1-one](/img/structure/B13500507.png)
![3-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)oxy]ethyl}-1-(2-methylcyclohexyl)urea](/img/structure/B13500512.png)
![N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13500519.png)
